4-Chloro-3-(trifluoromethyl)phenol
Overview
Description
4-Chloro-3-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 6294-93-5 . It has a molecular weight of 196.56 . It is a white to yellow or red crystal, powder, or liquid . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized via the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents .Molecular Structure Analysis
The IUPAC name of this compound is 4-chloro-3-(trifluoromethyl)phenol . The InChI code is 1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H .Chemical Reactions Analysis
The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form is a crystal, powder, or liquid, and the color ranges from white to yellow or red .Scientific Research Applications
Agrochemicals
Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Field : Pharmaceutical Industry
Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of pharmaceutical ingredients . Its derivatives are also used in the pharmaceutical and veterinary industries .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Analgesics
Application : Derivatives of 4-Chloro-3-(trifluoromethyl)phenol were synthesized and evaluated for their analgesic potential .
Methods : The compounds were synthesized and characterized by physical and spectral methods . Their analgesic action was estimated by means of the Hot Plate Method .
Results : Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Polymers and Monomers
Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of polymers and monomers .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : The results or outcomes obtained are not specified in the source .
Antiglaucoma Agent
Application : 3-(Trifluoromethyl)phenol, a derivative of 4-Chloro-3-(trifluoromethyl)phenol, was used in the preparation of travoprost, an antiglaucoma agent .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : The results or outcomes obtained are not specified in the source .
Synthesis of Diaryl Ether
Application : 4-(Trifluoromethyl)phenol, also known as p-trifluoromethylphenol, is used in the synthesis of diaryl ether .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : The results or outcomes obtained are not specified in the source .
Synthesis of Crop-Protection Products
Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 4-Chloro-3-(trifluoromethyl)phenol, is used in the synthesis of several crop-protection products .
Methods : The exact methods of application or experimental procedures are not specified in the source .
Results : The results or outcomes obtained are not specified in the source .
Designing Pharmacophore Models for Analgesic
Application : A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential .
Methods : The compounds were synthesized and characterized by physical and spectral methods . The analgesic action of the synthesized derivatives was estimated by means .
Results : Among active compounds, several displayed potent analgesic efficacy and an ultrashort to long duration of action .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212146 | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenol | |
CAS RN |
6294-93-5 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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